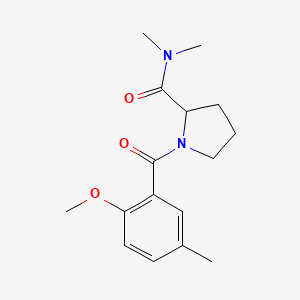
N-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide, also known as MBT-1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MBT-1 is a member of the benzothiophene family of compounds, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in inflammation. Specifically, N-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, N-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide has also been shown to exhibit other biochemical and physiological effects. For example, in one study, N-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide was shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Additionally, N-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide is that it is relatively easy to synthesize in the laboratory, making it readily available for scientific research. However, one limitation of N-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
There are several areas of future research that could be explored with respect to N-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide. One area of interest is the compound's potential as an anti-cancer agent. Further studies could be conducted to investigate the effectiveness of N-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide in vivo, as well as its potential side effects and toxicity. Additionally, further research could be conducted to better understand the compound's mechanism of action, which could help to optimize its use as a therapeutic agent for a variety of conditions.
Métodos De Síntesis
The synthesis of N-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide involves the reaction of 2-aminothiophenol with methyl isocyanate in the presence of a catalyst. The resulting product is then purified through a series of chemical processes to yield a pure form of N-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to act as an anti-inflammatory agent. In one study, N-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide was shown to inhibit the production of inflammatory cytokines in vitro, suggesting that it may have potential as a treatment for inflammatory diseases.
Propiedades
IUPAC Name |
N-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-11-10(12)9-6-7-4-2-3-5-8(7)13-9/h2-5,9H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKZSGFTOJHUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



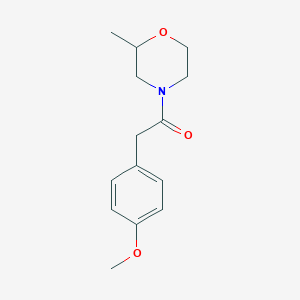
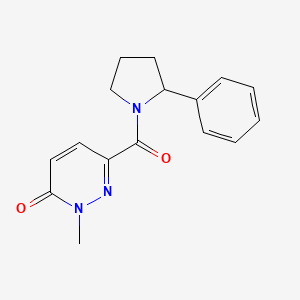
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492456.png)
![[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)
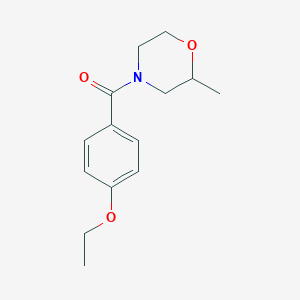

![2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide](/img/structure/B7492471.png)
![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7492479.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7492481.png)
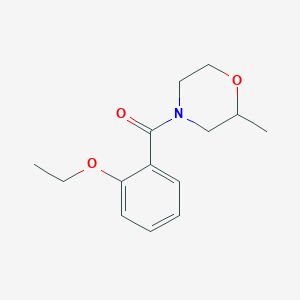
![2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492505.png)
